molecular formula C8H9ClFNO B3176930 (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL CAS No. 1213574-69-6

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL

Cat. No.: B3176930
CAS No.: 1213574-69-6
M. Wt: 189.61 g/mol
InChI Key: PSEARNCXRNCEIO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of both amino and hydroxyl functional groups, along with the halogenated aromatic ring, makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring consistent reaction conditions and yields.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Automated Purification Systems: Employing automated systems for purification to maintain product quality and reduce manual labor.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The halogenated aromatic ring can also participate in π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-chlorophenyl)ethan-1-OL: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-Amino-2-(3-fluorophenyl)ethan-1-OL: Lacks the chlorine atom, leading to different chemical and biological properties.

    2-Amino-2-(3-chloro-5-bromophenyl)ethan-1-OL: Contains a bromine atom instead of fluorine, which can significantly alter its reactivity and interactions.

Uniqueness

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, providing a distinct set of chemical and biological properties. This combination allows for specific interactions and reactivity patterns not observed in its analogs .

Properties

IUPAC Name

(2S)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEARNCXRNCEIO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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